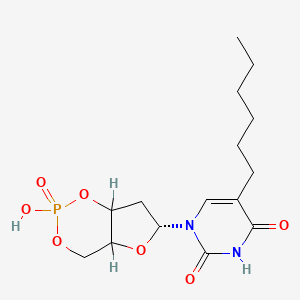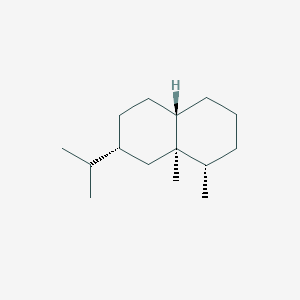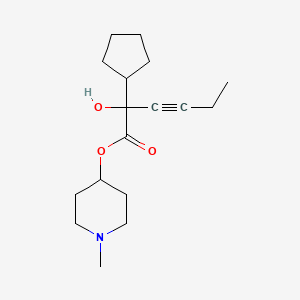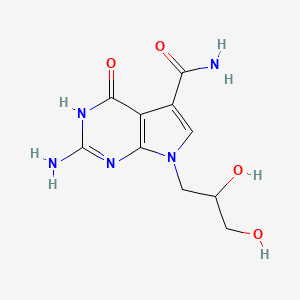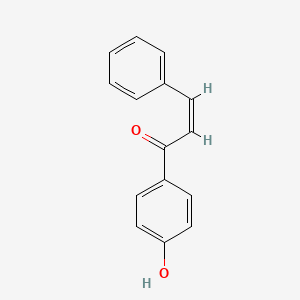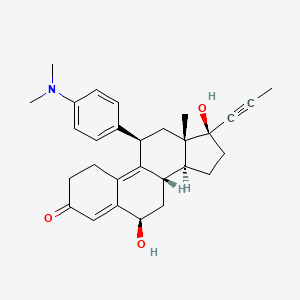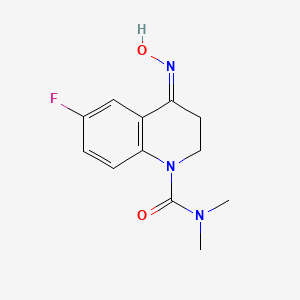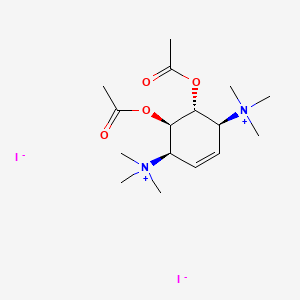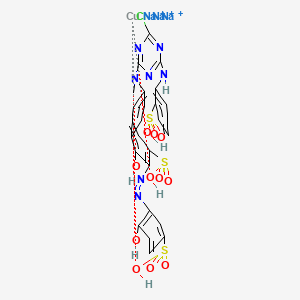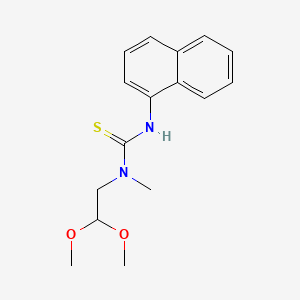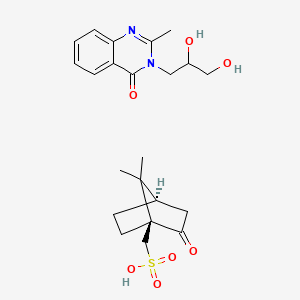
Diproqualone camsilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diproqualone camsilate is a compound belonging to the quinazolinone class of GABAergic drugs. It is an analogue of methaqualone and was developed in the late 1950s by a team at Nogentaise de Produits Chimique. This compound has sedative, anxiolytic, antihistamine, and analgesic properties. It is primarily used for treating inflammatory pain associated with osteoarthritis and rheumatoid arthritis, and more rarely for treating insomnia, anxiety, and neuralgia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diproqualone camsilate involves the reaction of 3-(2,3-dihydroxypropyl)-2-methylquinazolin-4-one with camphosulfonic acid. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction. The process requires careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The final product is purified using techniques such as crystallization and filtration to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Diproqualone camsilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, alcohol derivatives, and substituted quinazolinones. These products have different pharmacological properties and can be used for various therapeutic applications .
Scientific Research Applications
Diproqualone camsilate has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of quinazolinone derivatives and their chemical properties.
Biology: The compound is used in research on GABAergic drugs and their effects on the central nervous system.
Medicine: this compound is studied for its potential therapeutic applications in treating inflammatory pain, anxiety, and insomnia.
Mechanism of Action
Diproqualone camsilate exerts its effects through multiple mechanisms:
GABAergic Activity: It acts as an agonist at the β subtype of the GABA A receptor, enhancing the inhibitory effects of GABA in the central nervous system.
Histamine Receptor Antagonism: The compound antagonizes all histamine receptors, contributing to its antihistamine effects.
Cyclooxygenase-1 Inhibition: It inhibits the cyclooxygenase-1 enzyme, reducing the production of inflammatory mediators.
Sigma Receptor Agonism: This compound may also act as an agonist at the sigma-1 and sigma-2 receptors, although the clinical relevance of these actions is not fully understood.
Comparison with Similar Compounds
Diproqualone camsilate is unique among its analogues due to its combination of sedative, anxiolytic, antihistamine, and analgesic properties. Similar compounds include:
- Afloqualone
- Etaqualone
- Methylmethaqualone
- Mecloqualone
- Mebroqualone
- Cloroqualone
These compounds share some pharmacological properties with this compound but differ in their specific mechanisms of action and therapeutic applications .
Properties
CAS No. |
63768-21-8 |
|---|---|
Molecular Formula |
C22H30N2O7S |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
3-(2,3-dihydroxypropyl)-2-methylquinazolin-4-one;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
InChI |
InChI=1S/C12H14N2O3.C10H16O4S/c1-8-13-11-5-3-2-4-10(11)12(17)14(8)6-9(16)7-15;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,9,15-16H,6-7H2,1H3;7H,3-6H2,1-2H3,(H,12,13,14)/t;7-,10-/m.1/s1 |
InChI Key |
AJNMCFBQWSXQHS-STOWLHSFSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC(CO)O.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC(CO)O.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


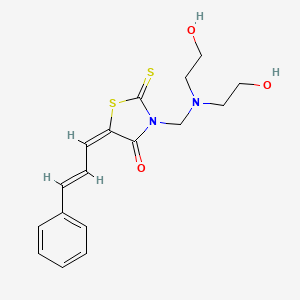
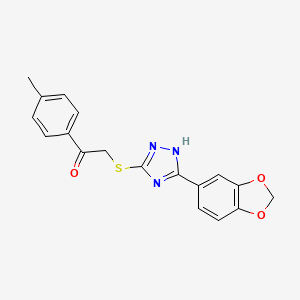
![[(3S,3aR,6S,6aS)-3-[4-(pyridine-2-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15190747.png)
